1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
Description
1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride is a substituted aryl-ethylamine derivative featuring a chloro substituent at the 2-position of the phenyl ring and a 4-methyl-1,3-thiazol-5-yl group at the 4-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting receptors or enzymes where amine-containing heterocycles play a role . Its molecular formula is C₁₂H₁₄ClN₂S·2HCl (estimated molecular weight: ~309.2 g/mol), with a chiral center at the ethanamine moiety.
Properties
IUPAC Name |
1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S.2ClH/c1-7(14)10-4-3-9(5-11(10)13)12-8(2)15-6-16-12;;/h3-7H,14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMYMPULBCYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)C(C)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine; dihydrochloride is a synthetic organic compound characterized by its thiazole ring and chloro-substituted phenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of specific functional groups enhances its reactivity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine is C12H13ClN2S, with a molecular weight of 252.76 g/mol. Its structure features a thiazole moiety that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN2S |
| Molecular Weight | 252.76 g/mol |
| CAS Number | 1999243-05-8 |
| Chlorine Content | Present (chloro substitution) |
| Thiazole Ring | Present |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine demonstrate notable effectiveness against various bacterial and fungal strains. The compound's structure allows it to interact with microbial cell walls or inhibit key metabolic enzymes, leading to cell death or growth inhibition .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Thiazole derivatives have been reported to show cytotoxicity against several cancer cell lines. For example, similar compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potency as potential therapeutic agents . The presence of the methyl group on the thiazole ring may enhance its activity by increasing electron density, thus improving interaction with biological targets .
The mechanism by which 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cellular Interaction : It can disrupt cellular processes by binding to specific receptors or proteins within the cells, leading to apoptosis or cell cycle arrest.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine is a chemical compound with a thiazole ring that is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the 4-methyl group on the thiazole enhances its reactivity and potential therapeutic effects.
Key Features of 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine
| Feature | Description |
|---|---|
| Structural Features | Contains a thiazole ring and chloro substitution. |
| Biological Activity | Research indicates notable biological activities; compounds containing thiazole rings are often studied for their antimicrobial, antifungal, and anticancer properties; demonstrates significant cytotoxicity against various cancer cell lines. |
| Reactivity | The presence of the 4-methyl group on the thiazole enhances its reactivity and potential therapeutic effects. |
| Uniqueness | The specific substitution pattern imparts distinct chemical properties and enhances its potential biological activity compared to similar compounds. |
Potential Applications
- Scientific Research: This compound is a versatile tool in scientific research due to its unique structure.
- Antimicrobial Research: Thiazole-containing compounds are often studied for antimicrobial properties.
- Antifungal Research: The compound may be used in antifungal studies.
- Anticancer Research: The compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in:
- Substituents : A 2-chloro group and 4-methylthiazole on the phenyl ring.
- Salt Form : Dihydrochloride, which improves aqueous solubility compared to free bases.
- Heterocycle : The 4-methyl-1,3-thiazole contributes to π-π stacking and hydrogen-bonding interactions.
Comparative Analysis of Structural Analogs
Table 1: Structural and Physicochemical Comparison
Computational and Experimental Insights
Molecular Docking and Binding Affinity
- AutoDock4 Analysis : Docking studies (as in ) suggest the 4-methylthiazole in the target compound enhances binding to kinases (e.g., EGFR) through hydrophobic interactions, while the 2-Cl group stabilizes the aryl ring orientation.
- Multiwfn Analysis : Electron localization function (ELF) analysis ( ) reveals higher electron density at the thiazole’s sulfur atom, facilitating hydrogen bonding with target proteins.
Q & A
Q. What are the recommended spectroscopic techniques for structural characterization of this compound?
To confirm the structure, employ a combination of:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons from the thiazole ring at δ 8.5–9.0 ppm and methyl groups at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C12H14Cl2N2S·2HCl) with accurate mass matching.
- Elemental Analysis : Confirm stoichiometry (e.g., Cl and S content).
- FT-IR : Detect functional groups like -NH2 (stretch at ~3300 cm⁻¹) and thiazole ring vibrations .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks. Monitor degradation via HPLC, tracking peaks for hydrolyzed byproducts (e.g., free amine or thiazole ring oxidation) .
- pH Stability : Dissolve in buffers (pH 1–9) and analyze solubility and degradation kinetics. The dihydrochloride salt may show instability in alkaline conditions .
Q. What purification methods are optimal for isolating this compound after synthesis?
- Recrystallization : Use ethanol-DMF (1:1) to remove unreacted starting materials, as demonstrated for structurally similar thiazole derivatives .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate regioisomers or chlorinated byproducts .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce impurities?
- Reaction Solvent Optimization : Replace dioxane (used in analogous syntheses ) with acetonitrile or THF to enhance reaction kinetics.
- Catalytic Additives : Introduce triethylamine (1.5 eq.) to neutralize HCl byproducts during coupling steps, minimizing side reactions .
- Temperature Control : Maintain 20–25°C during thiazole ring formation to prevent over-chlorination .
Q. What strategies address contradictions in biological activity data across different assays?
- Dose-Response Validation : Repeat assays (e.g., IC50 measurements) using standardized protocols (e.g., ATP-based viability assays) to rule out plate-to-plate variability.
- Metabolite Interference Testing : Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .
- Target Engagement Studies : Use SPR or CETSA to confirm direct binding to proposed targets (e.g., kinase domains) .
Q. How can researchers design SAR studies for thiazole-ring modifications?
- Core Modifications : Synthesize analogs with substituents at the 4-methylthiazol-5-yl position (e.g., ethyl, trifluoromethyl) to probe steric/electronic effects .
- Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine and compare activity in cellular models (e.g., antiproliferative assays) .
- Pharmacophore Mapping : Use molecular docking to prioritize modifications that enhance binding to hydrophobic pockets in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
